molecular formula C18H24N2O3S2 B2513426 4-methoxy-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946249-25-8

4-methoxy-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2513426
CAS No.: 946249-25-8
M. Wt: 380.52
InChI Key: DVZZHBUISJJQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound designed for research and development purposes. This molecule incorporates several pharmaceutically relevant structural motifs, including a benzenesulfonamide group, a pyrrolidine ring, and a thiophene heterocycle. The benzenesulfonamide functional group is a cornerstone in medicinal chemistry, historically significant as a scaffold for synthetic antimicrobial agents and continues to be widely investigated for enzyme inhibition, particularly against carbonic anhydrases . The integration of a pyrrolidine ring offers distinct advantages in drug design. As a saturated, sp3-hybridized nitrogen heterocycle, the pyrrolidine ring contributes to the three-dimensionality and structural complexity of the molecule, which can positively influence solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The stereogenicity of the pyrrolidine carbons also provides a potential handle for exploring stereoselective interactions with enantioselective biological targets like proteins . The thiophene moiety, a common heteroaromatic system, is frequently employed in medicinal chemistry to fine-tune electronic properties, lipophilicity, and metabolic stability. The specific research applications and mechanism of action for this particular compound are areas for ongoing investigation, as its activity will be highly dependent on the specific biological target. Researchers are encouraged to utilize this compound as a versatile building block or a novel chemical entity in their discovery projects. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-14-11-16(5-6-18(14)23-2)25(21,22)19-12-17(15-7-10-24-13-15)20-8-3-4-9-20/h5-7,10-11,13,17,19H,3-4,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZZHBUISJJQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-methoxy-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can be represented as follows:

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 320.41 g/mol

The compound consists of a benzenesulfonamide core, which is known for its diverse biological activities, combined with a pyrrolidine and thiophene substituent. This unique structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
4-Methoxy CompoundMCF-7 (Breast Cancer)0.76Induction of apoptosis
Reference Compound (Doxorubicin)MCF-70.79Topoisomerase inhibition

Studies indicate that the presence of electron-donating groups (EDGs) enhances biological activity, while electron-withdrawing groups (EWGs) may diminish it . The compound's ability to induce apoptosis in cancer cells has been noted, suggesting it may act through pathways involving p53 activation and caspase cleavage .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for antimicrobial properties. For example, sulfonamides are known to inhibit bacterial growth through mechanisms such as disruption of folate synthesis.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
  • Apoptotic Pathway Activation : Induction of programmed cell death in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanisms : Inhibition of bacterial DNA synthesis and metabolic pathways.

Study on Anticancer Efficacy

A study investigated the efficacy of a series of benzenesulfonamide derivatives, including the target compound, against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect with significant selectivity towards certain cancer types.

Antimicrobial Evaluation

Another research focused on the antimicrobial properties of related compounds demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the chemical structure could lead to enhanced efficacy.

Comparison with Similar Compounds

Structural Comparison

The compound’s unique features include:

  • Aromatic substituents : The 4-methoxy-3-methylbenzene group distinguishes it from simpler sulfonamides like 4-methylbenzenesulfonamide (). The methoxy group may enhance solubility or modulate electronic effects compared to halogens or trifluoromethyl groups seen in other derivatives (e.g., trifluoromethyl-substituted compounds in ).
  • Pyrrolidine-thiophene-ethyl side chain : This moiety is rare in the evidence. The closest analog is 3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide (), which shares the pyrrolidine-thiophenylethyl group but replaces the sulfonamide with an isoxazole carboxamide core.

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Reference
Target Compound Benzenesulfonamide 4-OCH₃, 3-CH₃, N-linked pyrrolidine-thiophenylethyl -
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)...) () Benzenesulfonamide Trifluoromethylphenyl, oxazolidine
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide () Benzenesulfonamide 4-CH₃, thiazolidinone carbonyl
3-(2-Chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide () Isoxazole carboxamide 2-Chlorophenyl, pyrrolidine-thiophenylethyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.